

The Versatile Building Block: 3-(Oxolan-2-yl)propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(Oxolan-2-yl)propanoic acid**

Cat. No.: **B1331362**

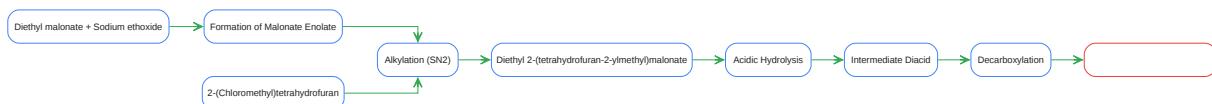
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Oxolan-2-yl)propanoic acid, a heterocyclic carboxylic acid, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural motif, featuring a saturated five-membered tetrahydrofuran ring coupled with a propanoic acid side chain, provides a scaffold for the development of a diverse array of complex molecules with significant biological activities. This compound, also known by its CAS number 935-12-6, possesses a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol. Its utility stems from the readily modifiable carboxylic acid group and the stable, yet conformationally flexible, oxolane ring, making it an attractive starting material for the synthesis of novel therapeutic agents and other functional organic materials.

Physicochemical Properties


A clear understanding of the physical and chemical characteristics of **3-(Oxolan-2-yl)propanoic acid** is essential for its effective application in synthesis.

Property	Value
Molecular Formula	C7H12O3
Molecular Weight	144.17 g/mol
CAS Number	935-12-6
Appearance	Not specified (typically a solid or oil)
Solubility	Soluble in many organic solvents

Synthesis of 3-(Oxolan-2-yl)propanoic Acid

While specific, detailed protocols for the synthesis of **3-(Oxolan-2-yl)propanoic acid** are not readily available in the public domain, a highly plausible and commonly employed synthetic strategy is the malonic ester synthesis. This method offers a reliable route to substituted carboxylic acids.

Experimental Workflow: Malonic Ester Synthesis

[Click to download full resolution via product page](#)

Caption: Malonic Ester Synthesis Workflow for **3-(Oxolan-2-yl)propanoic acid**.

Detailed Protocol: Malonic Ester Synthesis

Step 1: Formation of the Malonate Enolate

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

- To this solution, add diethyl malonate dropwise at room temperature. The ethoxide acts as a base to deprotonate the acidic α -carbon of the diethyl malonate, forming the corresponding enolate.

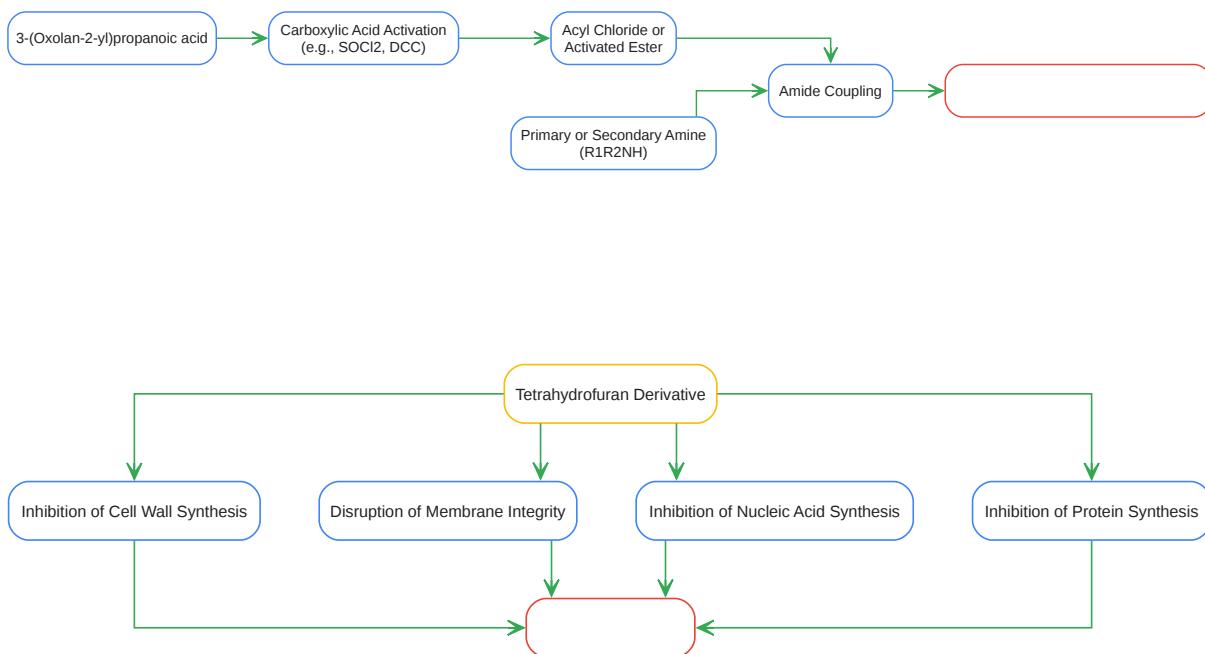
Step 2: Alkylation

- To the solution of the malonate enolate, add 2-(chloromethyl)tetrahydrofuran dropwise.
- The reaction mixture is then heated to reflux to facilitate the SN2 reaction, where the malonate enolate acts as a nucleophile, displacing the chloride from 2-(chloromethyl)tetrahydrofuran to form diethyl 2-(tetrahydrofuran-2-ylmethyl)malonate.

Step 3: Hydrolysis and Decarboxylation

- After the alkylation is complete, the reaction mixture is cooled, and an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid) is added.
- The mixture is heated to reflux to hydrolyze the ester groups to carboxylic acids, forming an intermediate dicarboxylic acid.
- Upon further heating, this β -keto acid readily undergoes decarboxylation (loss of CO2) to yield the final product, **3-(Oxolan-2-yl)propanoic acid**.

Purification: The final product can be purified by extraction followed by distillation or chromatography.


Applications in the Synthesis of Bioactive Molecules

The true value of **3-(Oxolan-2-yl)propanoic acid** lies in its role as a precursor for more complex molecules, particularly those with potential therapeutic applications. The tetrahydrofuran motif is a common feature in a variety of natural products and pharmacologically active compounds, including antimicrobial and anticancer agents.

Synthesis of Antimicrobial Derivatives

Derivatives of **3-(Oxolan-2-yl)propanoic acid** have shown promise as antimicrobial agents. The general strategy involves the modification of the carboxylic acid group to introduce various pharmacophores.

Illustrative Synthetic Scheme for Amide Derivatives

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The Versatile Building Block: 3-(Oxolan-2-yl)propanoic Acid in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331362#3-oxolan-2-yl-propanoic-acid-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com